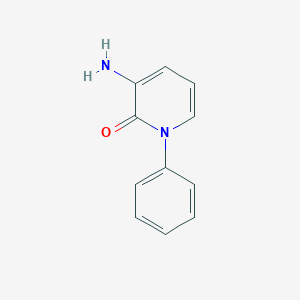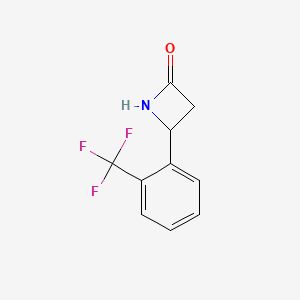
2-(2-Isocyanatoethyl)-1-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Isocyanatoethyl)-1-methylpyrrolidine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of an isocyanate group, which makes it highly reactive and suitable for various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isocyanatoethyl)-1-methylpyrrolidine typically involves the reaction of 1-methylpyrrolidine with a suitable isocyanate precursor. One common method is the reaction of 1-methylpyrrolidine with 2-chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. The final product is typically purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
2-(2-Isocyanatoethyl)-1-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in substitution reactions with nucleophiles, such as alcohols and amines, to form urethanes and ureas, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alcohols and amines are typical nucleophiles used in substitution reactions, often under mild conditions to prevent side reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced products.
Substitution: Urethanes and ureas, depending on the nucleophile used.
科学研究应用
2-(2-Isocyanatoethyl)-1-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various polymers and copolymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its reactive isocyanate group.
作用机制
The mechanism of action of 2-(2-Isocyanatoethyl)-1-methylpyrrolidine involves the reactivity of the isocyanate group. This group can react with nucleophiles, such as hydroxyl or amino groups, to form stable covalent bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and the formation of bioconjugates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
2-Isocyanatoethyl methacrylate: Another compound with an isocyanate group, used in polymer synthesis and coatings.
(2-Isocyanatoethyl)benzene: Similar in structure but with a benzene ring, used in different industrial applications.
Uniqueness
2-(2-Isocyanatoethyl)-1-methylpyrrolidine is unique due to its pyrrolidine ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where the pyrrolidine ring can provide additional stability or reactivity compared to other isocyanate compounds.
属性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
2-(2-isocyanatoethyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C8H14N2O/c1-10-6-2-3-8(10)4-5-9-7-11/h8H,2-6H2,1H3 |
InChI 键 |
KUPACVRFLRQPJB-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1CCN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


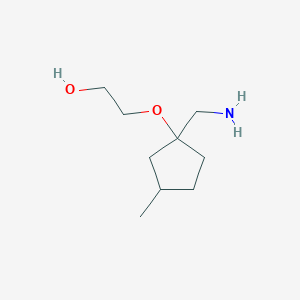

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)
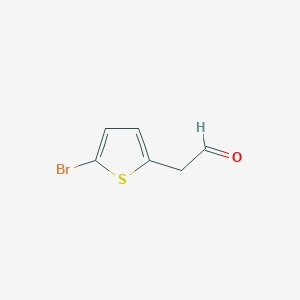

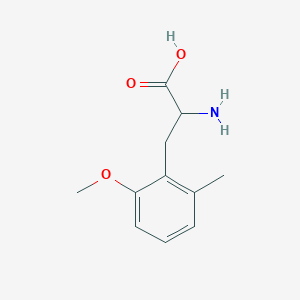

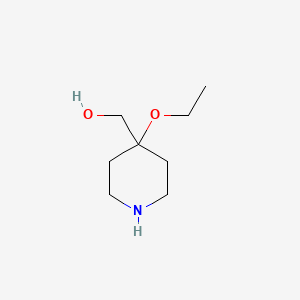
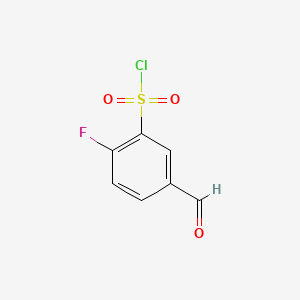
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
